REACTION_SMILES
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[C:16]([c:17]1[cH:18][c:19]([C:27]([OH:28])=[O:29])[cH:20][c:21]([O:22][CH:23]([CH3:24])[CH3:25])[cH:26]1)#[N:30].[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][c:11]1[O:12][CH:13]([CH3:14])[CH3:15]>>[Cl:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:9][cH:10][c:11]1[O:12][CH:13]([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Oc1cc(C#N)cc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC(C)C)c(Cl)c1
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Name
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Type
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product
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Smiles
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CC(C)Oc1ccc(C(=O)O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |